(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide
Description
(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is a synthetic acrylamide derivative featuring a pyrrole core substituted with a cyclopropyl group at the 1-position and methyl groups at the 2- and 5-positions.
Properties
IUPAC Name |
(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-5-10(6-11(7-14)13(15)17)9(2)16(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H2,15,17)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIOATFWFBBGCA-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide, also known as CB210723429, is a compound with significant potential in various biological applications. This article delves into its biological activity, including its molecular characteristics, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- CAS Number : 1164471-51-5
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly concerning its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the compound's efficacy against several bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. The compound's ability to activate apoptotic pathways was confirmed through assays measuring caspase activity and DNA fragmentation.
Case Study: Breast Cancer Cell Lines
A specific study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : It could elevate reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell growth and survival, particularly those involving the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of cyanoacrylamide derivatives, which share a common α,β-unsaturated backbone but differ in substituents on the pyrrole ring and the amide nitrogen. Below is a comparative analysis of key analogs identified in the literature (Table 1) and their structural distinctions.
Structural Variations and Implications
Pyrrole Substitution Patterns
- Cyclopropyl vs. Aryl Groups: The target compound’s 1-cyclopropyl group contrasts with analogs bearing bulkier aryl substituents (e.g., 1-(2,3-dimethylphenyl) or 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]).
- Methyl vs. Nitro/Functional Groups: The 2,5-dimethyl substitution on the pyrrole ring is less electron-withdrawing than nitro or benzodioxol groups in analogs like (E)-2-cyano-3-[1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]pyrrol-2-yl]prop-2-enamide. This difference could modulate reactivity in nucleophilic addition or photodegradation pathways.
Amide Nitrogen Modifications
- Simple Amide vs. Substituted Aryl Groups: Unlike the unsubstituted amide in the target compound, analogs such as (E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide feature electron-rich or halogenated aryl groups on the amide nitrogen. These substituents may enhance hydrogen-bonding capacity or metabolic stability.
Data Table: Structural Comparison of Key Analogs
| Compound Name | Pyrrole Substituents | Amide Substituent | InChIKey | Key Structural Features |
|---|---|---|---|---|
| (E)-2-Cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide (Target) | 1-Cyclopropyl, 2,5-dimethyl | Unsubstituted amide | N/A | Strain from cyclopropyl; minimal steric bulk |
| (E)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide | 1-(2,3-Dimethylphenyl), 2,5-dimethyl | 4-Methoxyphenyl | RZZYFOWRACRRJD-KGENOOAVSA-N | Bulky aryl; methoxy enhances solubility |
| (E)-2-cyano-3-[1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]pyrrol-2-yl]prop-2-enamide | 1-[(6-Nitrobenzodioxol-5-yl)methyl] | Unsubstituted amide | WSCNYZSNSWAVQK-ONNFQVAWSA-N | Nitro group increases reactivity |
| (E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide | 3-Pyridinyl (non-pyrrole core) | 2-Fluoro-4-hydroxyphenyl | RMHOJHWXNIKPSA-DTQAZKPQSA-N | Fluorine and hydroxyl for H-bonding |
Table 1: Structural comparison of the target compound with analogs from literature.
Research Findings and Hypotheses
Reactivity and Stability
- Cyclopropyl Strain : The cyclopropyl group in the target compound may increase susceptibility to ring-opening reactions under acidic or oxidative conditions compared to analogs with stable aryl substituents. This could limit its utility in harsh environments but offer unique reactivity for prodrug designs.
- Electron-Deficient vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
